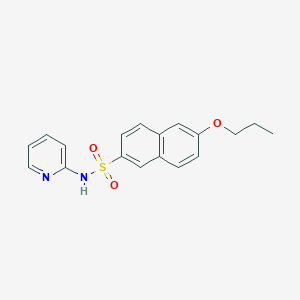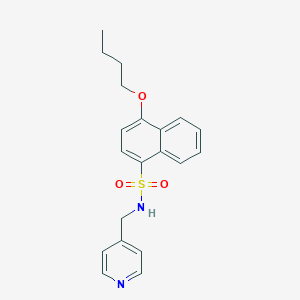
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as MPB-CL, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves its interaction with carbonic anhydrase enzymes. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide binds to the active site of the enzyme, thereby inhibiting its activity. This results in a range of physiological effects such as the reduction of acid-base balance and the inhibition of bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticancer properties.
Biochemical and physiological effects:
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to modulate the activity of certain ion channels, which may contribute to its physiological effects.
实验室实验的优点和局限性
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also readily available from commercial sources, which makes it easy to obtain for lab experiments. However, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the identification of the molecular targets of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide that are responsible for its anticancer properties. Furthermore, the use of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide as a tool in the study of protein-protein interactions and ion channel activity may lead to the development of new therapeutic targets for the treatment of a range of diseases.
合成方法
The synthesis of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using chromatography techniques such as flash chromatography or HPLC.
科学研究应用
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been used as a tool in the study of protein-protein interactions and has been found to modulate the activity of certain ion channels.
属性
分子式 |
C13H20ClNO4S |
|---|---|
分子量 |
321.82 g/mol |
IUPAC 名称 |
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-6-19-12-8-10(2)11(14)9-13(12)20(16,17)15-5-7-18-3/h8-9,15H,4-7H2,1-3H3 |
InChI 键 |
SOZDIUSDJYAQQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
规范 SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



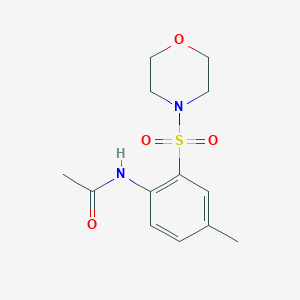
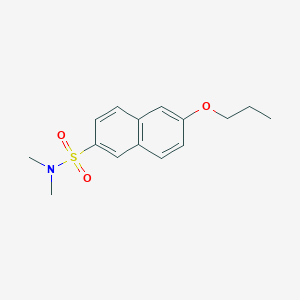

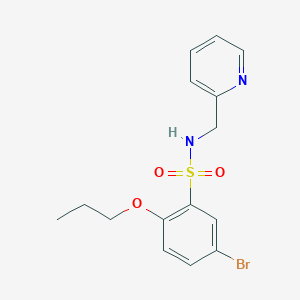
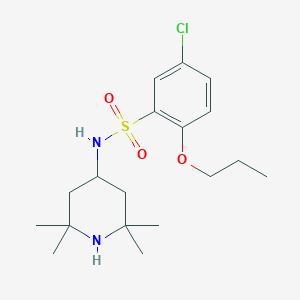
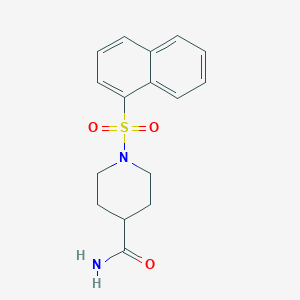

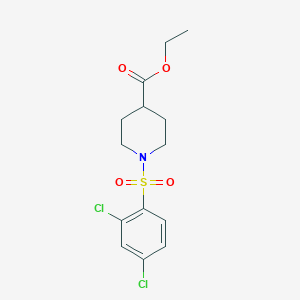
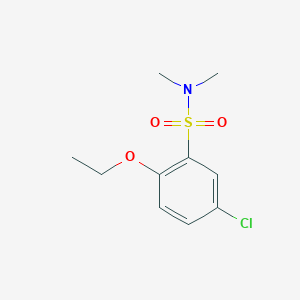
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)

